N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
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Description
N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
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Scientific Research Applications
Sulfonamide Compounds in Scientific Research
Sulfonamide Inhibitors and Therapeutic Agents : Sulfonamide compounds, such as sulfonamide inhibitors, have been extensively studied for their therapeutic potential in treating various diseases. They are recognized for their roles in inhibiting carbonic anhydrase (CA), which is crucial in managing conditions like glaucoma, edema, and certain neurological disorders. These inhibitors are also explored for their antitumor activity, especially targeting tumor-associated isoforms CA IX/XII, indicating their potential in cancer treatment and diagnostics (Carta, Scozzafava, & Supuran, 2012).
Antimicrobial and Antifungal Properties : The antimicrobial and antifungal properties of sulfonamide compounds make them valuable in the development of new antibacterial and antifungal agents. This application is particularly relevant in addressing the growing concern of antibiotic resistance, suggesting that sulfonamides could lead to new therapeutic strategies against resistant bacterial and fungal strains (Gulcin & Taslimi, 2018).
Environmental and Ecological Research : Sulfonamides have been identified in environmental monitoring and ecological risk assessments due to their widespread use and persistence. Research in this area focuses on understanding the environmental fate, bioaccumulation, and potential ecological impacts of sulfonamide compounds, guiding policies for safer environmental practices and the development of biodegradable alternatives (Liu & Mejia Avendaño, 2013).
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-15(24)17-6-5-7-18(14-17)22-21(25)16-10-12-20(13-11-16)28(26,27)23(2)19-8-3-4-9-19/h5-7,10-14,19H,3-4,8-9H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTQEOCHQLORML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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